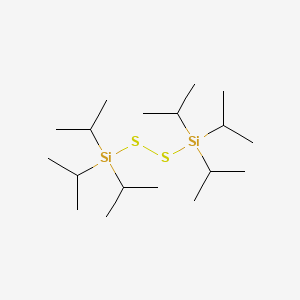
Silane, dithiobis[tris(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"Silane, dithiobis[tris(1-methylethyl)-" is a silicon-based compound characterized by two tris(1-methylethyl)silyl (triisopropylsilyl) groups connected via a dithiobis (-S-S-) linkage. This structure imparts significant steric hindrance due to the bulky triisopropyl substituents, which influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dithiobis[tris(1-methylethyl)- typically involves the reaction of tris(1-methylethyl)silane with sulfur compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and minimize by-products .
Industrial Production Methods
In industrial settings, the production of Silane, dithiobis[tris(1-methylethyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Silane, dithiobis[tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form silanes and thiols.
Substitution: The compound can participate in substitution reactions, where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include silanes, thiols, sulfoxides, and sulfones. These products are valuable intermediates in the synthesis of various organic compounds .
Scientific Research Applications
Silane, dithiobis[tris(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Mechanism of Action
The mechanism of action of Silane, dithiobis[tris(1-methylethyl)- involves the interaction of its silicon and sulfur atoms with various molecular targets. The compound can form stable complexes with metals and other elements, facilitating catalytic reactions and enhancing the reactivity of other compounds. The pathways involved include coordination chemistry and redox reactions .
Comparison with Similar Compounds
To contextualize the properties and applications of "Silane, dithiobis[tris(1-methylethyl)-", the following table and analysis compare it with structurally or functionally related compounds:
Table 1: Comparative Analysis of Silane Derivatives and Related Compounds
Key Comparisons
Structural Complexity and Steric Effects
- The triisopropylsilyl groups in "Silane, dithiobis[tris(1-methylethyl)-" create steric hindrance, reducing nucleophilic attack susceptibility compared to less bulky derivatives like allyltriisopropylsilane . This contrasts with halogenated analogs (e.g., 863191-95-1), where bromine enhances electrophilic reactivity .
Sulfur Functionality
- The dithiobis (-S-S-) linkage enables disulfide bond formation, similar to compound 11a (C₄₀H₅₂N₆S₁₀) . However, the silicon center in the target compound may confer unique thermal stability or coordination behavior compared to purely organic disulfides.
Applications
- Unlike DBCO-PEG-Silane, which is tailored for bioconjugation , "Silane, dithiobis[tris(1-methylethyl)-" is more likely suited for materials science (e.g., elastomer crosslinking) due to its sulfur-silicon synergy. In contrast, indene-based silanes (e.g., 205443-87-4) are employed in stereoselective catalysis .
Research Findings and Implications
- Reactivity : The triisopropylsilyl groups in "Silane, dithiobis[tris(1-methylethyl)-" likely slow reaction kinetics in nucleophilic environments, analogous to allyltriisopropylsilane’s role as a protecting group .
- Thermal Stability : Silicon-sulfur bonds may enhance thermal stability compared to organic disulfides (e.g., compound 11a) , though direct data are needed.
Properties
CAS No. |
195072-58-3 |
|---|---|
Molecular Formula |
C18H42S2Si2 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
tri(propan-2-yl)-[tri(propan-2-yl)silyldisulfanyl]silane |
InChI |
InChI=1S/C18H42S2Si2/c1-13(2)21(14(3)4,15(5)6)19-20-22(16(7)8,17(9)10)18(11)12/h13-18H,1-12H3 |
InChI Key |
ZBLGVJUSSWFOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)SS[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















